7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
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Overview
Description
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . Detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one stands out due to its unique structural features, which contribute to its distinct chemical reactivity and potential biological activities. Its specific substitution pattern on the chromen-2-one core differentiates it from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C22H22O5/c1-4-6-15-12-21(24)27-22-14(2)20(10-9-18(15)22)26-13-19(23)16-7-5-8-17(11-16)25-3/h5,7-12H,4,6,13H2,1-3H3 |
InChI Key |
SYGJHVIPIDEJQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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